
3-(Aminomethyl)cyclobutyl methanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Aminomethyl)cyclobutyl methanesulfonate is an organic compound with the molecular formula C₆H₁₃NO₃S It is characterized by a cyclobutyl ring substituted with an aminomethyl group and a methanesulfonate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Aminomethyl)cyclobutyl methanesulfonate typically involves the following steps:
Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Aminomethyl Group: The aminomethyl group can be introduced via nucleophilic substitution reactions using aminomethylating agents.
Methanesulfonate Ester Formation: The final step involves the esterification of the cyclobutyl compound with methanesulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with considerations for scalability, cost-effectiveness, and environmental impact. Continuous flow reactors and advanced purification techniques may be employed to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(Aminomethyl)cyclobutyl methanesulfonate undergoes various chemical reactions, including:
Nucleophilic Substitution: The methanesulfonate group can be displaced by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can undergo reduction reactions to form amines or alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, and sodium alkoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed
Substitution: Formation of substituted cyclobutyl derivatives.
Oxidation: Formation of imines, nitriles, or carboxylic acids.
Reduction: Formation of primary amines or alcohols.
Scientific Research Applications
3-(Aminomethyl)cyclobutyl methanesulfonate has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of complex organic molecules.
Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds with biological activity.
Material Science: Utilized in the synthesis of polymers and advanced materials with specific properties.
Biological Studies: Investigated for its interactions with biological macromolecules and potential therapeutic effects.
Mechanism of Action
The mechanism of action of 3-(Aminomethyl)cyclobutyl methanesulfonate involves its reactivity with nucleophiles and electrophiles. The methanesulfonate ester group is a good leaving group, facilitating nucleophilic substitution reactions. The aminomethyl group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s biological activity. The molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Cyclobutyl Methanesulfonate: Lacks the aminomethyl group, resulting in different reactivity and applications.
Aminomethylcyclobutane: Does not contain the methanesulfonate ester, affecting its chemical behavior.
Methanesulfonate Esters of Other Cycloalkanes: Varying ring sizes and substituents lead to differences in reactivity and applications.
Uniqueness
3-(Aminomethyl)cyclobutyl methanesulfonate is unique due to the presence of both the aminomethyl group and the methanesulfonate ester, providing a combination of nucleophilic and electrophilic reactivity. This dual functionality makes it a versatile compound for various synthetic and research applications.
Properties
Molecular Formula |
C6H13NO3S |
|---|---|
Molecular Weight |
179.24 g/mol |
IUPAC Name |
[3-(aminomethyl)cyclobutyl] methanesulfonate |
InChI |
InChI=1S/C6H13NO3S/c1-11(8,9)10-6-2-5(3-6)4-7/h5-6H,2-4,7H2,1H3 |
InChI Key |
MNJVPHWAZRBELZ-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)OC1CC(C1)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


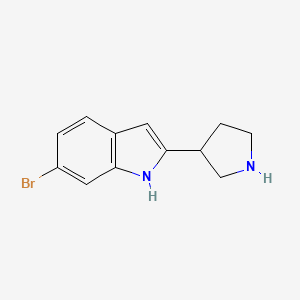
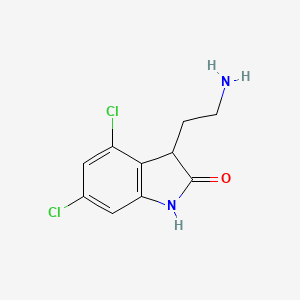
![1-[(2-Aminoethyl)imino]-1lambda6-thiolan-1-one](/img/structure/B13221678.png)
![5-[2-(Trifluoromethyl)cyclohexyl]-1,3,4-oxadiazol-2-amine](/img/structure/B13221690.png)
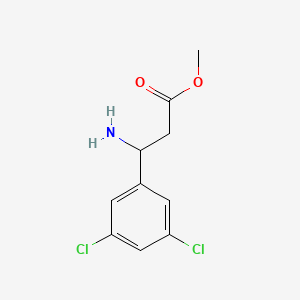

![5-(Azetidin-3-yl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B13221706.png)
![2-{6-Ethyl-2,5-dimethylthieno[2,3-d]pyrimidin-4-yl}acetic acid](/img/structure/B13221710.png)
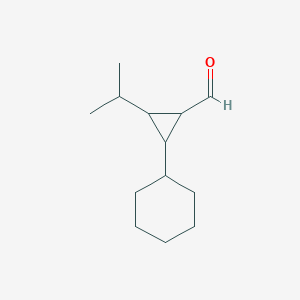
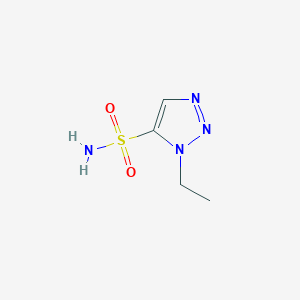
![1-[(1H-Indol-4-ylmethyl)amino]propan-2-ol](/img/structure/B13221717.png)



